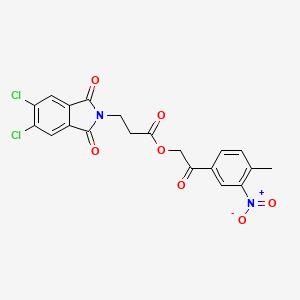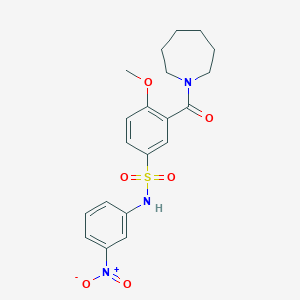![molecular formula C20H17O3P B15151558 4-[(Diphenylphosphoryl)methyl]benzoic acid](/img/structure/B15151558.png)
4-[(Diphenylphosphoryl)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Diphenylphosphoryl)methyl]benzoic acid is an organic compound with the molecular formula C20H17O3P. It is known for its role as a ligand in various chemical reactions, particularly in the field of organic synthesis. The compound features a benzoic acid moiety substituted with a diphenylphosphoryl group, making it a versatile reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Diphenylphosphoryl)methyl]benzoic acid typically involves the reaction of 4-(bromomethyl)benzoic acid with diphenylphosphine oxide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Diphenylphosphoryl)methyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to yield phosphine derivatives.
Substitution: The benzoic acid moiety can participate in substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(Diphenylphosphoryl)methyl]benzoic acid has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in drug discovery and development.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific phosphine ligands.
Industry: The compound is employed in the production of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4-[(Diphenylphosphoryl)methyl]benzoic acid primarily involves its role as a ligand in catalytic reactions. The diphenylphosphoryl group coordinates with metal centers, such as palladium, to facilitate the formation of reactive intermediates. These intermediates then participate in various organic transformations, leading to the desired products.
Comparación Con Compuestos Similares
Similar Compounds
4-(Diphenylphosphino)benzoic acid: This compound is similar in structure but features a phosphine group instead of a phosphoryl group.
Diphenyl(p-carboxyphenyl)phosphine: Another related compound with similar applications in catalysis and organic synthesis.
Uniqueness
4-[(Diphenylphosphoryl)methyl]benzoic acid is unique due to its specific combination of a benzoic acid moiety with a diphenylphosphoryl group. This structure imparts distinct reactivity and coordination properties, making it particularly useful in catalytic applications where both steric and electronic factors are crucial.
Propiedades
Fórmula molecular |
C20H17O3P |
|---|---|
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
4-(diphenylphosphorylmethyl)benzoic acid |
InChI |
InChI=1S/C20H17O3P/c21-20(22)17-13-11-16(12-14-17)15-24(23,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15H2,(H,21,22) |
Clave InChI |
IMKJFAGEJHGYQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(CC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Bromophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B15151475.png)

![propyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B15151487.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-methylphenyl)furan-2-carboxamide](/img/structure/B15151494.png)

![phenyl 1,3-dioxo-2-{4-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B15151519.png)
![N-benzyl-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B15151520.png)
![2-[1-(4-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B15151533.png)
![Methyl 4-{[(3-bromo-4-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B15151536.png)

![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B15151544.png)
![3-[[2-acetamido-3-[[1-[[1-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B15151550.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-nitrophenyl)benzamide](/img/structure/B15151556.png)
![N-(2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]benzenesulfonamide](/img/structure/B15151563.png)
